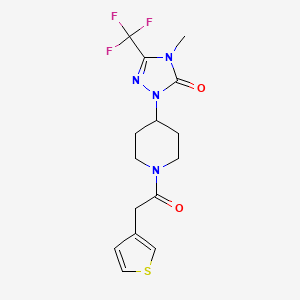

4-methyl-1-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-methyl-2-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N4O2S/c1-20-13(15(16,17)18)19-22(14(20)24)11-2-5-21(6-3-11)12(23)8-10-4-7-25-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSCKIDURYGCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-1-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.

- Piperidine Moiety : A six-membered ring that enhances the lipophilicity and bioavailability of the compound.

- Thiophenyl Group : Contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar triazole compounds showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.

| Compound | Activity | Reference |

|---|---|---|

| Triazole Derivative A | Inhibitory against E. coli | |

| Triazole Derivative B | Antifungal against Candida albicans |

Anticancer Properties

Triazoles have been associated with anticancer activity. For example, compounds similar to the one have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were reported as low as 6.2 μM for HCT116 cells .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in nucleic acid synthesis, leading to cell death in rapidly dividing cells.

- Induction of Apoptosis : Evidence suggests that certain triazole derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways .

Case Studies

Several studies have explored the biological activity of similar triazole compounds:

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Scientific Research Applications

Analgesic Activity

The compound's structural similarity to known analgesics suggests that it may exhibit pain-relieving properties. Research has indicated that derivatives of piperidine, such as those found in the fentanyl series, often possess significant analgesic effects. Studies have shown that modifications to the piperidine ring can lead to compounds with varying degrees of potency and efficacy in pain management .

Anticancer Potential

Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. For instance, compounds that incorporate thiophene rings have demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular pathways crucial for cancer cell survival .

Case Study 1: Piperidine Derivatives in Cancer Therapy

A study published in MDPI reported on the synthesis of novel piperidine derivatives that showed promising anticancer activity through mechanisms involving apoptosis induction in hypopharyngeal tumor cells. The authors noted that specific structural features significantly influenced biological activity, suggesting that further optimization of similar compounds could enhance their therapeutic efficacy .

Case Study 2: Analgesic Properties of Triazole Derivatives

Research focusing on triazole derivatives has revealed their potential as analgesics with lower side effects compared to traditional opioids. The incorporation of trifluoromethyl groups has been linked to increased potency and reduced toxicity profiles, making such compounds attractive candidates for further development .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Triazolone Derivatives : The target compound and ’s triazolone share the same core but differ in substituents. The 4-hydroxyphenyl group in enhances hydrogen bonding, whereas the trifluoromethyl group in the target compound increases lipophilicity .

- Heterocyclic Variations: The thiophene in the target compound contrasts with the thiazole in Example 2 ().

- Piperidine Functionalization: The acetyl-thiophene-piperidine group in the target compound is distinct from the chromenone-piperazine in Example 2. Piperidine’s flexibility may enhance blood-brain barrier penetration .

Physicochemical Properties

- Melting Points : Example 2 () exhibits a high melting point (252–255°C), suggesting strong intermolecular forces, while triazolones like ’s compound may have lower melting points due to polar substituents .

- Mass Spectrometry : The target compound’s molecular ion (M⁺+1) would likely appear near m/z 433, comparable to Example 2’s m/z 531.3 .

Research Tools and Structural Analysis

- Crystallography : Programs like SHELXL () and ORTEP-III () are critical for determining the crystal structures of triazolones and related heterocycles, aiding in conformational analysis .

- Thermal Analysis : Differential scanning calorimetry (DSC) could elucidate the target compound’s thermal stability, as applied in for melting point determination .

Q & A

Q. What are the common synthetic routes for synthesizing 1,2,4-triazolone derivatives with trifluoromethyl and piperidine-thiophene substituents?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiosemicarbazides with ketones or esters to form the triazolone core. For example, trifluoromethyl groups are introduced via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃). Piperidine-thiophene moieties are added through amide coupling (e.g., EDC/HOBt) or alkylation reactions. Post-functionalization steps, such as Suzuki-Miyaura cross-coupling for thiophene integration, may follow .

- Key Considerations : Monitor reaction intermediates using HPLC or LC-MS to confirm regioselectivity. Use anhydrous conditions for trifluoromethylation to avoid hydrolysis.

Q. How can the structure of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/EtOH). Data collection with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) ensures accurate bond-length and angle measurements. The trifluoromethyl group’s electron density requires high-resolution data (R factor < 0.05) to resolve disorder .

- Data Interpretation : Compare experimental bond lengths (e.g., C–F: ~1.33 Å) with DFT-optimized geometries to validate structural assignments.

Q. What analytical methods are suitable for assessing purity and stability?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) monitor degradation using LC-MS. For hygroscopic samples, Karl Fischer titration quantifies water content .

- Troubleshooting : Degradation products (e.g., hydrolyzed thiophene acetyl groups) are identified via MS/MS fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound in flow chemistry systems?

- Methodological Answer : Design of Experiments (DoE) with parameters like temperature, residence time, and reagent stoichiometry is modeled using software (e.g., JMP or MODDE). Continuous-flow reactors enable precise control of exothermic trifluoromethylation steps. Reaction progress is monitored in-line via FTIR or Raman spectroscopy .

- Case Study : A Plackett-Burman screening identified temperature (80°C) and molar ratio (1:1.2) as critical factors for maximizing yield (85% vs. 62% in batch) .

Q. How can conflicting crystallographic and NMR data for the trifluoromethyl group be resolved?

- Methodological Answer : Dynamic disorder in SC-XRD (common for CF₃ groups) may obscure true geometry. Use variable-temperature XRD (100–300 K) to reduce thermal motion artifacts. Complement with [¹⁹F NMR] (in CDCl₃) to compare chemical shifts (δ ≈ -60 ppm for CF₃) and coupling constants (³J₆F–F ≈ 8 Hz) .

- Resolution : DFT calculations (B3LYP/6-31G*) predict NMR shifts within 2 ppm of experimental values, validating structural assignments.

Q. What strategies improve the bioavailability of this compound in pharmacokinetic studies?

- Methodological Answer : Introduce hydrophilic groups (e.g., morpholine or PEG chains) via N-alkylation of the triazolone ring. LogP values are optimized using shake-flask assays (target: 2–3). In vitro metabolic stability is assessed using liver microsomes (human/rat) with LC-MS/MS quantification of parent compound and metabolites .

- Data Analysis : A 4-methylpiperidine analog showed 3-fold higher AUC (0–24 h) in rats due to reduced CYP3A4-mediated oxidation .

Q. How do structural modifications (e.g., thiophene vs. furan substitution) impact biological activity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing thiophene with furan or phenyl). Bioactivity is tested in enzyme inhibition assays (IC₅₀) or cell-based models (EC₅₀). Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases) .

- Findings : Thiophene analogs exhibited 10-fold higher potency (IC₅₀ = 0.8 μM) than furan derivatives (IC₅₀ = 8.5 μM) due to enhanced π-π stacking with hydrophobic pockets .

Methodological Challenges

Q. What are the challenges in refining crystallographic data for compounds with flexible piperidine-thiophene linkages?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.